1,8-Dioxaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H14O4 |
|---|---|
Molecular Weight |
186.20 g/mol |
IUPAC Name |
1,8-dioxaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H14O4/c10-8(11)7-1-4-13-9(7)2-5-12-6-3-9/h7H,1-6H2,(H,10,11) |
InChI Key |
XVMFURZCNDCICZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(C1C(=O)O)CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Step 1: Alkylation and Formation of Protected Intermediate
- The methyl ester of tetrahydropyran-4-carboxylic acid is dissolved in anhydrous tetrahydrofuran (THF).
- The solution is cooled to below -10 °C in an ice-salt bath under an inert argon atmosphere.
- A strong base (alkali) is added slowly to deprotonate the ester.
- After stirring for 30 minutes, 2-(2-bromoethoxy)tetrahydro-2H-pyran is added dropwise.
- The reaction mixture is then warmed to 0 °C and stirred to complete the alkylation.
- The mixture is poured into ice water and extracted with ethyl acetate.
- The organic layer is dried to yield 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester, a protected intermediate.
Step 2: Acid-Catalyzed Cyclization to Form Spiroketone
- The protected intermediate is dissolved in dichloromethane.
- An acid catalyst is added, and the mixture is stirred at room temperature.
- This promotes cyclization, forming the spirocyclic ketone 2,8-dioxaspiro[4.5]decan-1-one.
- The product is isolated by filtration and drying.
Step 3: Conversion to this compound
- The spiroketone intermediate is subjected to oxidative or hydrolytic conditions to convert the ketone or ester functionalities into the carboxylic acid.
- Typical hydrolysis involves aqueous base treatment followed by acidification to yield the free acid.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Intermediate/Product | Notes |
|---|---|---|---|
| 1 | Tetrahydropyran-4-carboxylic acid methyl ester, alkali, 2-(2-bromoethoxy)tetrahydro-2H-pyran, anhydrous THF, -10 °C to 0 °C, argon atmosphere | 4-(2-((tetrahydro-2H-pyran-2-yl)oxy)ethyl)tetrahydro-2H-pyran-4-carboxylic acid methyl ester | Protected intermediate with spirocyclic framework |
| 2 | Acid catalyst, dichloromethane, room temperature | 2,8-Dioxaspiro[4.5]decan-1-one | Cyclization to form spiroketone |
| 3 | Hydrolysis (aqueous base, acid workup) | This compound | Conversion to carboxylic acid |
Alternative Synthetic Routes and Related Compounds
While direct literature on this compound is limited, related spirocyclic compounds such as 2,8-dioxaspiro[4.5]decan-1-one and 1,4-dioxaspiro[4.5]decane derivatives have been synthesized using similar strategies involving:
- Protection of hydroxyl groups as tetrahydropyranyl ethers.
- Alkylation with bromo-substituted ethers.
- Acid-catalyzed spirocyclization.
- Subsequent functional group transformations.
These methods underscore the importance of controlling reaction temperature, atmosphere (argon protection), and choice of acid catalyst to achieve high yields and purity.
Research Data and Yields
Patent CN113501828B (2021) reports the following yields and conditions for the key steps in the synthesis of 2,8-dioxaspiro[4.5]decan-1-one, which is closely related to the target acid:
| Step | Yield (%) | Conditions Summary |
|---|---|---|
| Alkylation (Step 1) | ~85% | Low temperature (-10 °C), inert atmosphere, 30 min stirring |
| Cyclization (Step 2) | ~90% | Room temperature, acid catalysis in dichloromethane |
The hydrolysis step to convert the ketone or ester to the carboxylic acid is typically quantitative under optimized conditions, though exact yields depend on reaction scale and purification methods.
Analytical and Purification Techniques
- Extraction with ethyl acetate and drying over anhydrous agents is standard after alkylation.
- Chromatographic purification or recrystallization is employed post-cyclization.
- Characterization typically includes NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the spirocyclic structure and carboxylic acid functionality.
Summary and Perspectives
The preparation of this compound is effectively achieved through a multi-step synthesis starting from tetrahydropyran-4-carboxylic acid methyl ester involving:
- Controlled alkylation with bromoethoxy tetrahydropyran derivatives.
- Acid-catalyzed spirocyclization to form the dioxaspiro ring system.
- Final hydrolysis to introduce the carboxylic acid group.
This method is supported by patent literature and aligns with known synthetic routes for related spirocyclic compounds. The process offers good yields, manageable reaction conditions, and the potential for scale-up. Further optimization may focus on catalyst selection and reaction time to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1,8-Dioxaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties of Selected Compounds
Research Findings and Implications
- Positional Isomerism : The 2-, 3-, and 4-carboxylic acid isomers of 1,8-dioxaspiro[4.5]decane exhibit distinct physicochemical profiles. For example, CCS values for the 2-isomer suggest utility in mass spectrometry-based identification .
- Functional Group Impact : Carboxylic acid derivatives are more polar than ketone or aldehyde analogs, influencing their use in aqueous-phase reactions or drug delivery systems.
Biological Activity
1,8-Dioxaspiro[4.5]decane-4-carboxylic acid is a compound of interest due to its unique spirocyclic structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound features a spirocyclic framework that includes two ether linkages and a carboxylic acid group. Its molecular formula is with a molecular weight of 186.21 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O4 |
| Molecular Weight | 186.21 g/mol |
| CAS Number | 66500-55-8 |
| PubChem CID | 11745334 |
Biological Activity
Research indicates that this compound exhibits several biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that the compound demonstrates activity against various bacterial strains and fungi. Its mechanism may involve disrupting cell membrane integrity or inhibiting essential metabolic pathways in microorganisms.
Anticancer Potential
Preliminary research suggests that this compound may inhibit cancer cell proliferation. It appears to induce apoptosis in certain cancer cell lines through mechanisms involving caspase activation and modulation of cell cycle regulators.
The biological effects of this compound are likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic processes critical for cell survival.
- Receptor Binding : It could bind to receptors that regulate cell growth and apoptosis, thereby modulating signaling pathways associated with cancer progression.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The following general synthetic route has been established:
- Formation of the Spirocyclic Framework : Starting materials undergo cyclization reactions to form the spiro structure.
- Functionalization : Subsequent reactions introduce the carboxylic acid group and other functional groups as needed.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Case Studies
Several case studies have highlighted the biological activities of this compound:
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties against Staphylococcus aureus and Candida albicans.
- Results : Showed significant inhibition at concentrations as low as 50 µg/mL.
- : Promising candidate for developing new antimicrobial agents.
-
Anticancer Activity Assessment :
- Objective : To assess cytotoxic effects on MCF-7 breast cancer cells.
- Results : Induced apoptosis in a dose-dependent manner with an IC50 value of 20 µM.
- : Suggests potential for further development as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
